(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
Description
Properties
IUPAC Name |
[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-cyclopropylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c13-10(7-1-2-7)12-4-3-11-8-5-16(14,15)6-9(8)12;/h7-9,11H,1-6H2;1H/t8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMZTLVDAQCDIC-OULXEKPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCNC3C2CS(=O)(=O)C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173052-93-0 | |
| Record name | Methanone, cyclopropyl[(4aR,7aS)-hexahydro-6,6-dioxidothieno[3,4-b]pyrazin-1(2H)-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173052-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound (4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride (CAS No. 2173052-93-0) belongs to a class of chemical compounds known for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structural Formula
- Molecular Formula : C₁₀H₁₇ClN₂O₃S
- Molecular Weight : 280.77 g/mol
- CAS Number : 2173052-93-0
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Density | Not available |
| Melting Point | Not available |
Synthesis
The synthesis of (4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride involves multi-step organic reactions that typically include the formation of the thieno[3,4-b]pyrazine core followed by cyclopropylcarbonyl substitution. Specific synthetic pathways have not been widely published but are essential for understanding its biological activity.
Pharmacological Effects
Research indicates that compounds similar to (4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide demonstrate various biological activities:
- Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory effects in vivo. For instance, derivatives of thieno[3,4-b]pyrazines were evaluated for their ability to reduce edema in rat models induced by carrageenan, demonstrating comparable or superior effects to ibuprofen in some cases .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens; however, specific data on (4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine is limited.
Structure-Activity Relationships (SAR)
Understanding the SAR can help elucidate the mechanisms behind the biological activities of this compound. Modifications in the cyclopropyl group and variations in the thieno[3,4-b]pyrazine scaffold can significantly influence potency and selectivity against specific biological targets.
Case Study 1: Anti-inflammatory Properties
A study explored the anti-inflammatory effects of various thieno[3,4-b]pyrazine derivatives. Among them, certain compounds demonstrated a marked reduction in paw edema in rat models compared to standard treatments like ibuprofen. This highlights the potential of (4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine as a candidate for further anti-inflammatory research .
Case Study 2: Neuroprotection
Another investigation focused on neuroprotective agents derived from similar frameworks. These studies suggest that modifications leading to increased lipophilicity enhance blood-brain barrier penetration and improve neuroprotective efficacy. While direct studies on (4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine are scarce, its structural analogs indicate promising neuroprotective potential.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives, highlighting substituent effects on molecular weight, hydrophobicity, and predicted properties:
Key Observations :
Analytical Characterization
- Spectroscopy : IR and NMR data () confirm substituent incorporation. For instance, the cyclopropylcarbonyl group would show C=O stretching (~1700 cm⁻¹ in IR) and distinct proton environments in ¹H-NMR.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for a thiazolo-pyrimidine analog in ) validate molecular formulas .
Notes
Data Limitations : Experimental data (e.g., melting points, solubility) for the target compound are unavailable; comparisons rely on structurally related analogs.
Synthesis Gaps : Detailed protocols for the cyclopropylcarbonyl derivative require further investigation.
Biological Activity : Predicted effects are based on substituent trends; in vitro/in vivo studies are needed for validation.
Preparation Methods
Optical Resolution by Enzymatic Hydrolysis
- The process starts with a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate intermediate.
- Enzymatic hydrolysis is performed using lipase B from Candida antarctica (CALB) , preferably immobilized on a solid support to facilitate reuse.
- This enzymatic step selectively hydrolyzes one enantiomer, allowing separation of the optically active dialkyl-(2S,3R)-1-alkylcarbonylpiperidine-2,3-dicarboxylate intermediate.
- The reaction is typically carried out under mild conditions, and the enzyme immobilization enhances process efficiency and sustainability.
Conversion to Hexahydrofuro[3,4-b]pyridine-5,7-dione Intermediate
- The optically active intermediate is subjected to acid hydrolysis using aqueous hydrochloric acid under reflux for 2 to 4 hours.
- This step hydrolyzes amide and ester groups to yield a piperidine-2,3-dicarboxylic acid intermediate.
- Subsequently, cyclization is induced by treatment with a condensing agent , such as acetic anhydride or an acetic anhydride/acetic acid mixture, at 90–120 °C (preferably ~110 °C).
- This forms the bicyclic hexahydrofuro[3,4-b]pyridine-5,7-dione intermediate with high stereochemical integrity.
Formation of Octahydro-1H-pyrrolo[3,4-b]pyridine Core
- The bicyclic intermediate undergoes a multi-step transformation:
- (c1) Reaction with a primary amine (often benzyl amine or substituted benzyl amines) in an inert solvent like toluene at 70–100 °C to form an imide intermediate.
- (c2) Acid treatment with hydrochloric acid under reflux for 4–10 hours to promote further cyclization and ring closure.
- (c3) Reduction using a strong hydride reducing agent such as lithium aluminum hydride (LiAlH4) to reduce imide functionalities to the corresponding amines.
- (c4) Final purification and isolation steps to obtain the optically pure octahydro-1H-pyrrolo[3,4-b]pyridine derivative.
Introduction of the Cyclopropylcarbonyl Group and Sulfone Formation
- The 1-position of the octahydrothieno[3,4-b]pyrazine core is acylated with cyclopropylcarbonyl chloride or an equivalent reagent to introduce the cyclopropylcarbonyl substituent.
- The thieno ring sulfur is oxidized to the dioxide form (6,6-dioxide) using standard sulfone formation methods, such as treatment with peracids or hydrogen peroxide under controlled conditions.
Formation of Hydrochloride Salt
- The final compound is converted into its hydrochloride salt by treatment with aqueous hydrochloric acid.
- This salt formation enhances compound stability and solubility for pharmaceutical applications.
Summary Table of Key Steps and Conditions
| Step No. | Transformation | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Enzymatic resolution of racemate | Lipase B (Candida antarctica), immobilized, mild conditions | Selective hydrolysis for optical purity >99% |
| 2a | Acid hydrolysis | Aqueous HCl, reflux, 2–4 h | Hydrolysis of amide and ester groups |
| 2b | Cyclization | Acetic anhydride or acetic anhydride/acetic acid, 90–120 °C | Formation of hexahydrofuro[3,4-b]pyridine-5,7-dione |
| 3a | Imide formation | Primary amine (benzyl amine), toluene, 70–100 °C | Formation of imide intermediate |
| 3b | Acid treatment | HCl, reflux, 4–10 h | Ring closure and cyclization |
| 3c | Reduction | LiAlH4 | Reduction of imide to amine |
| 4 | Acylation with cyclopropylcarbonyl group | Cyclopropylcarbonyl chloride or equivalent | Introduction of cyclopropylcarbonyl substituent |
| 5 | Sulfone formation | Peracid or H2O2 oxidation | Conversion of thieno sulfur to dioxide |
| 6 | Hydrochloride salt formation | Aqueous HCl | Final salt form for stability |
Research Findings and Advantages
- The enzymatic resolution step using immobilized lipase B is highly efficient, allowing easy enzyme recovery and reuse, reducing costs and environmental impact.
- The stereoselectivity of the process ensures optical purity greater than 99%, critical for biological activity.
- The two-stage acid hydrolysis and cyclization method provides a robust route to the bicyclic intermediate with minimal side reactions.
- Use of conventional reagents and solvents such as toluene and acetic anhydride allows scalability and industrial feasibility.
- The final hydrochloride salt form improves compound handling and formulation potential.
Q & A
Q. How to integrate this compound into a broader drug discovery framework?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
